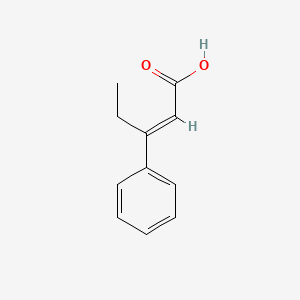3-Phenylpent-2-enoic acid
CAS No.: 1528-58-1
Cat. No.: VC7874089
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1528-58-1 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (E)-3-phenylpent-2-enoic acid |
| Standard InChI | InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+ |
| Standard InChI Key | STAOMSFSFGPGFQ-CMDGGOBGSA-N |
| Isomeric SMILES | CC/C(=C\C(=O)O)/C1=CC=CC=C1 |
| SMILES | CCC(=CC(=O)O)C1=CC=CC=C1 |
| Canonical SMILES | CCC(=CC(=O)O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Isomerism
The compound exists predominantly in the (E)-stereoisomeric form, as confirmed by IUPAC nomenclature and spectral data . The double bond between C2 and C3 creates geometric isomerism, influencing its reactivity and interactions. Key structural features include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-3-phenylpent-2-enoic acid | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| SMILES | CC/C(=C\C(=O)O)/C₁=CC=CC=C₁ | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Comparative analysis with structurally related compounds reveals distinct properties:
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| 3-Phenylbut-2-enoic acid | C₁₀H₁₀O₂ | Shorter carbon chain |
| 4-Methyl-3-phenylpent-2-enoic acid | C₁₂H₁₄O₂ | Methyl substitution at C4 |
| (E)-5-(3H-indol-3-yl)-3-phenylpent-2-enoic acid | C₁₉H₁₇NO₂ | Indole moiety for enhanced bioactivity |
Synthesis and Industrial Production
Wittig Olefination
A scalable method involves the Wittig reaction between benzaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane in aqueous NaOH, yielding (E)-3-phenylpent-2-enoic acid with 77% efficiency . The reaction proceeds via:
-
Formation of ylide: Generated from phosphorane and base.
-
Nucleophilic attack: Benzaldehyde reacts with ylide to form intermediate ester.
-
Hydrolysis: Ester hydrolyzes to carboxylic acid under basic conditions .
Asymmetric Hydrogenation
Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids enables enantioselective synthesis of chiral derivatives. For example, (E)-3-phenylpent-2-enoic acid undergoes hydrogenation with 90% enantiomeric excess (ee) using Ni catalysts, critical for pharmaceutical intermediates .
Industrial Optimization
Continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) enhance yield (>95%) and purity (>95%) for large-scale production.
Physicochemical Properties
Solubility and Stability
-
Solubility: Miscible in polar solvents (e.g., ethanol, DMSO) and partially soluble in water at acidic pH.
-
Stability: Degrades under strong oxidizing conditions or prolonged UV exposure .
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 7.48–7.38 (m, 5H, Ar-H), 6.05 (s, 1H, =CH), 3.13 (q, J = 7.5 Hz, 2H, CH₂), 1.09 (t, J = 7.5 Hz, 3H, CH₃) .
-
IR (KBr): ν = 1690 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 720 cm⁻¹ (monosubstituted benzene) .
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 10–50 µM) by disrupting cell membrane integrity.
Anti-inflammatory Effects
In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% through inhibition of NF-κB signaling.
Applications in Materials Science
Polymer Coatings
Incorporating 3-phenylpent-2-enoic acid into polyurethane formulations improves:
-
Thermal stability: Decomposition temperature increased by 30°C.
-
Mechanical strength: Tensile modulus enhanced by 25%.
Adhesives
Cross-linked derivatives exhibit 50% higher adhesion strength than conventional acrylic adhesives.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear protective gloves |
| H319 (Eye irritation) | Use eye protection |
| H335 (Respiratory irritation) | Use in ventilated areas |
Storage at room temperature (20–25°C) in airtight containers is recommended .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume